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Cat. No.: B1663166

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the FDA approval history of
avelumab (Bavencio®), a human anti-programmed death ligand-1 (PD-L1) monoclonal
antibody. This document details the pivotal clinical trials that led to its approval for various
oncology indications, outlines the experimental protocols of these key studies, and presents the
associated efficacy and safety data. Furthermore, it includes diagrams of the targeted signaling
pathway and experimental workflows to facilitate a deeper understanding of avelumab's
mechanism of action and clinical development.

Introduction to Avelumab

Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its
interaction with programmed death receptor-1 (PD-1) and B7.1 receptors. This inhibition
releases the brake on the anti-tumor immune response, allowing for T-cell-mediated destruction
of cancer cells. Developed by Merck KGaA and Pfizer, avelumab has become an important
therapeutic option for several challenging-to-treat cancers.

FDA Approval Timeline and Indications

Avelumab has received FDA approval for the treatment of three types of cancer:
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Indication

Approval Date

Details

Metastatic Merkel Cell
Carcinoma (MCC)

March 23, 2017

Accelerated approval for adult
and pediatric patients 12 years
and older with metastatic
MCC. This was the first FDA-
approved treatment for this
rare and aggressive skin

cancer.[1][2]

Locally Advanced or Metastatic

Urothelial Carcinoma (UC)

May 9, 2017

Approval for patients with
locally advanced or metastatic
UC whose disease progressed
during or following platinum-
containing chemotherapy or
within 12 months of
neoadjuvant or adjuvant
treatment with a platinum-

containing chemotherapy.

June 30, 2020

Approval for the maintenance
treatment of patients with
locally advanced or metastatic
UC that has not progressed
with first-line platinum-
containing chemotherapy. This
approval converted the
accelerated approval to a

regular approval.[3]

Advanced Renal Cell
Carcinoma (RCC)

May 14, 2019

Approval in combination with
axitinib for the first-line
treatment of patients with
advanced RCC.

Mechanism of Action: Targeting the PD-1/PD-L1

Pathway
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Avelumab's therapeutic effect is derived from its ability to modulate the adaptive immune
response. The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers
an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab

Blocks Interaction

acts by blocking this interaction.
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Avelumab blocks the PD-L1/PD-1 inhibitory signal.

Pivotal Clinical Trials: Experimental Protocols and
Data

The FDA approvals of avelumab were based on the results of the comprehensive JAVELIN
clinical trial program. Below are the detailed protocols and key findings from the pivotal studies

for each approved indication.
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JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma

The approval of avelumab for metastatic Merkel Cell Carcinoma (mMMCC) was based on the
JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[1]

Experimental Workflow: JAVELIN Merkel 200

Patient Population

Metastatic Merkel Cell Carcinoma
(N=88)
Previously treated with chemotherapy

Assessed by RECIST 1.1

Avelumab 10 mg/kg IV
every 2 weeks

Assessed by RECIST 1.1 \Assessed by RECIST 1.1

Primary Endpoint:
Overall Response Rate (ORR)

Click to download full resolution via product page

Secondary Endpoints:
Duration of Response (DOR)
Progression-Free Survival (PFS)

JAVELIN Merkel 200 trial design.

Key Inclusion Criteria:

« Histologically confirmed metastatic MCC.

* Disease progression on or after chemotherapy for metastatic disease.
o ECOG performance status of 0 or 1.

Key Exclusion Criteria:
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e Prior treatment with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.
» Active or prior autoimmune disease.
e Systemic immunosuppression.

Efficacy and Safety Data: JAVELIN Merkel 200

Efficacy Endpoint Result

Overall Response Rate (ORR) 33% (95% ClI: 23.3, 43.8)
Complete Response (CR) 11.4%

Partial Response (PR) 21.6%

) Median not reached (95% CI: 18.0 months - Not
Duration of Response (DOR)

Estimable)
Responses of =6 months 86% of responding patients
Progression-Free Survival (PFS) 1l-year PFS rate: 30% (95% CI: 21, 41)
Overall Survival (OS) 1-year OS rate: 52% (95% CI: 41, 62)

Data from patients with chemotherapy-refractory metastatic MCC.

Safety Profile

Fatigue, musculoskeletal pain, diarrhea,
Most Common Adverse Reactions (>20%) nausea, infusion-related reaction, rash,

decreased appetite, peripheral edema.

Grade =3 Treatment-Related Adverse Events Occurred in 10.2% of patients.

Occurred in 17% of patients, with Grade =3
Immune-Related Adverse Events )
events in 4.5%.

JAVELIN Bladder 100: Locally Advanced or Metastatic
Urothelial Carcinoma
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The approval for the maintenance treatment of urothelial carcinoma was based on the JAVELIN
Bladder 100 trial, a randomized, open-label, multicenter study.[3]

Experimental Workflow: JAVELIN Bladder 100

Patient Population

Locally Advanced or Metastatic Urothelial Carcinoma
(N=700)
No progression after first-line platinum-based chemotherapy

Z ~
Randomization (1:1

Arm A: Arm B:
Avelumab + Best Supportive Care (BSC) Best Supportive Care (BSC) Alone

Primary Endpoint: Secondary Endpoints:
Overall Survival (OS) Progression-Free Survival (PFS)

Click to download full resolution via product page

JAVELIN Bladder 100 trial design.

Key Inclusion Criteria:

+ Unresectable locally advanced or metastatic urothelial carcinoma.

* No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy.
Key Exclusion Criteria:

¢ Prior therapy with an immune checkpoint inhibitor.

¢ Active autoimmune disease requiring systemic treatment.

Efficacy and Safety Data: JAVELIN Bladder 100
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] . Avelumab + BSC
Efficacy Endpoint

Hazard Ratio (95%
BSC Alone (n=350)

(n=350) Cl)
Median Overall
_ 21.4 months 14.3 months 0.69 (0.56, 0.86)
Survival (OS)
Median Progression-
3.7 months 2.0 months 0.62 (0.52, 0.75)

Free Survival (PFS)

Safety Profile

Most Common Adverse Reactions (>20% in the

avelumab arm)

Fatigue, musculoskeletal pain, urinary tract

infection, rash.

Grade =3 Treatment-Related Adverse Events

Occurred in 16.6% of patients in the avelumab

arm.

Discontinuation due to Adverse Reactions

11.9% of patients in the avelumab arm.

JAVELIN Renal 101: Advanced Renal Cell Carcinoma

The first-line approval for advanced renal cell carcinoma in combination with axitinib was based

on the JAVELIN Renal 101 trial, a randomized, open-label, multicenter study.

Experimental Workflow: JAVELIN Renal 101
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Patient Population

Untreated Advanced Renal Cell Carcinoma
(N=886)

/ AN

Avelumab + Axitinib Sunitinib

Primary Endpoints:
Progression-Free Survival (PFS)
Overall Survival (OS) in PD-L1+ patients

Click to download full resolution via product page

JAVELIN Renal 101 trial design.

Key Inclusion Criteria:

+ Untreated, advanced or metastatic renal cell carcinoma with a clear-cell component.
o ECOG performance status of O or 1.

Key Exclusion Criteria:

e Prior systemic therapy for advanced RCC.

« Autoimmune disease requiring systemic therapy.

Efficacy and Safety Data: JAVELIN Renal 101 (in patients with PD-L1-positive tumors)
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Avelumab +

Efficacy Endpoint .
Axitinib (n=270)

Hazard Ratio (95%

Sunitinib (n=290)
Cl)

Median Progression-
Free Survival (PFS)

13.8 months

7.2 months 0.61 (0.47,0.79)

Overall Response
Rate (ORR)

55.2%

25.5%

Safety Profile

Most Common Adverse Reactions (>20% in the

avelumab + axitinib arm)

Diarrhea, fatigue, hypertension, musculoskeletal
pain, nausea, mucositis, palmar-plantar
erythrodysesthesia, dysphonia, decreased

appetite, hypothyroidism, and rash.

Grade =3 Treatment-Related Adverse Events

Occurred in 71.2% of patients in the avelumab +

axitinib arm.

Discontinuation of either drug due to Adverse

Reactions

22.8% of patients in the avelumab + axitinib

arm.

Assessment of Tumor Response and Adverse

Events

The clinical trials for avelumab utilized standardized criteria for assessing tumor response and

grading adverse events.

e Response Evaluation Criteria in Solid Tumors (RECIST 1.1): This set of rules is used to

provide an objective assessment of changes in tumor size. Key definitions include:

o Complete Response (CR): Disappearance of all target lesions.

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions.
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o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to be categorized as PD.

o National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE):
This is a descriptive terminology with a grading scale for adverse event reporting. The
grades range from 1 (Mild) to 5 (Death related to adverse event).[3]

Conclusion

The FDA approvals of avelumab for metastatic Merkel cell carcinoma, locally advanced or
metastatic urothelial carcinoma, and advanced renal cell carcinoma represent significant
advancements in the treatment of these cancers. The JAVELIN clinical trial program has
provided robust evidence of avelumab's efficacy and a manageable safety profile. These
application notes and protocols are intended to serve as a valuable resource for researchers
and drug development professionals in understanding the clinical development and application
of this important immunotherapy agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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